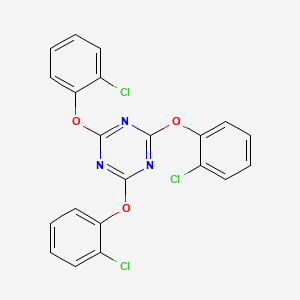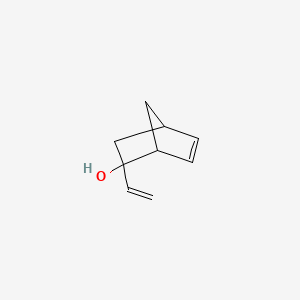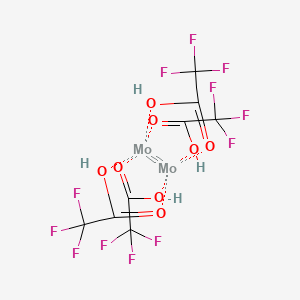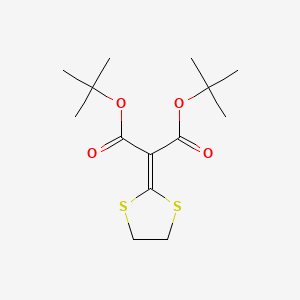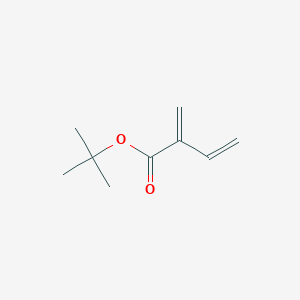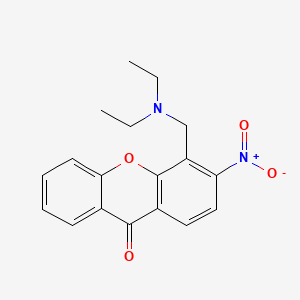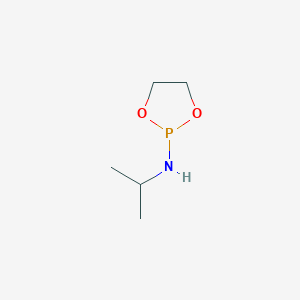![molecular formula C9H17N3O2 B14665682 N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide CAS No. 41222-47-3](/img/structure/B14665682.png)
N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide is a compound with significant interest in the field of organic chemistry. It is known for its unique structure, which includes a dimethylamino group attached to a prop-2-enamide backbone. This compound is used as a building block in the synthesis of various polymers and has applications in multiple scientific domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylamino)methyl]prop-2-enamide typically involves the Mannich reaction, which is a three-component condensation reaction. This reaction involves the condensation of formaldehyde, a secondary amine (dimethylamine), and an acrylamide. The reaction is usually carried out at elevated temperatures (around 80°C) to facilitate the formation of the Schiff base, followed by the addition of the secondary amine .
Industrial Production Methods
In industrial settings, the production of N-[(dimethylamino)methyl]prop-2-enamide is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reaction mixture is often subjected to vacuum distillation to isolate the monomer from the aqueous reaction mixture .
化学反応の分析
Types of Reactions
N-[(dimethylamino)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
科学的研究の応用
N-[(dimethylamino)methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of smart polymers that exhibit temperature and pH responsiveness.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug delivery systems.
Industry: It is employed in the production of various industrial polymers and materials.
作用機序
The mechanism by which N-[(dimethylamino)methyl]prop-2-enamide exerts its effects involves its ability to form polymers with specific properties. The dimethylamino group can be ionized, allowing for pH-responsive behavior. This ionization alters the hydrophobicity of the polymer, enabling it to respond to environmental changes .
類似化合物との比較
Similar Compounds
N-[(dimethylamino)methyl]methacrylamide: Similar in structure but with a methacrylamide backbone.
N-(2-hydroxypropyl)methacrylamide: Contains a hydroxypropyl group instead of a dimethylamino group.
N-(3-aminopropyl)methacrylamide hydrochloride: Features an aminopropyl group and is used in similar applications.
Uniqueness
N-[(dimethylamino)methyl]prop-2-enamide is unique due to its dual functionality, allowing it to respond to both temperature and pH changes. This makes it particularly valuable in the development of smart polymers and stimuli-responsive materials .
特性
CAS番号 |
41222-47-3 |
|---|---|
分子式 |
C9H17N3O2 |
分子量 |
199.25 g/mol |
IUPAC名 |
N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide |
InChI |
InChI=1S/C6H12N2O.C3H5NO/c1-4-6(9)7-5-8(2)3;1-2-3(4)5/h4H,1,5H2,2-3H3,(H,7,9);2H,1H2,(H2,4,5) |
InChIキー |
YVOHTICMDRZABX-UHFFFAOYSA-N |
正規SMILES |
CN(C)CNC(=O)C=C.C=CC(=O)N |
関連するCAS |
41222-47-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


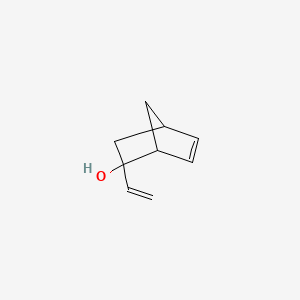
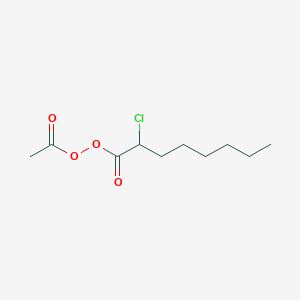
![2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14665614.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
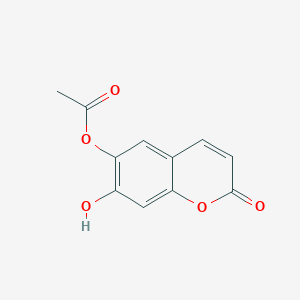
![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
